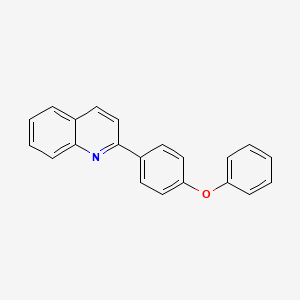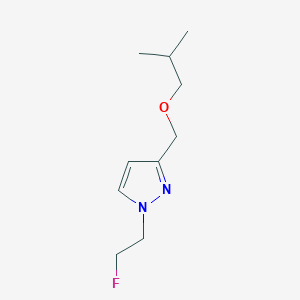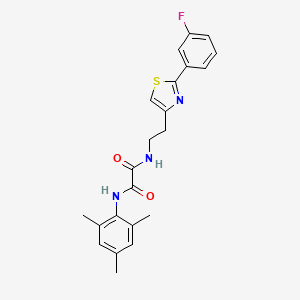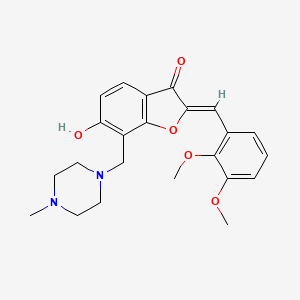![molecular formula C11H11N3O2 B2875341 2-[Methyl(quinazolin-4-yl)amino]acetic acid CAS No. 927969-38-8](/img/structure/B2875341.png)
2-[Methyl(quinazolin-4-yl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[Methyl(quinazolin-4-yl)amino]acetic acid” is a solid compound with the empirical formula C11H11N3O2 and a molecular weight of 217.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes “2-[Methyl(quinazolin-4-yl)amino]acetic acid”, often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis
The SMILES string of “2-[Methyl(quinazolin-4-yl)amino]acetic acid” is O=C(O)CN©C1=NC=NC2=CC=CC=C12 . This indicates the presence of a quinazolin-4-yl group attached to a methylamino group, which is further attached to an acetic acid group.Chemical Reactions Analysis
Quinazolinone derivatives, including “2-[Methyl(quinazolin-4-yl)amino]acetic acid”, have been found to exhibit a diverse range of chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Physical And Chemical Properties Analysis
“2-[Methyl(quinazolin-4-yl)amino]acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.科学的研究の応用
Anti-Cancer Activity
Quinazoline derivatives have been found to possess anti-cancer properties . They have been used in the development of drugs for the treatment of various types of cancers .
Anti-Inflammatory Activity
Some quinazoline derivatives have been found to exhibit anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .
Anti-Bacterial Activity
Quinazoline derivatives have also been found to have anti-bacterial properties . They could potentially be used in the development of new antibiotics .
Analgesic Activity
Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties . They could potentially be used in the development of new pain relief medications .
Anti-Viral Activity
Quinazoline derivatives have been found to possess anti-viral properties . They could potentially be used in the development of antiviral drugs .
Anti-Oxidant Activity
Quinazoline derivatives have been found to have anti-oxidant properties . They could potentially be used in the development of drugs for conditions related to oxidative stress .
Safety and Hazards
将来の方向性
The future directions for “2-[Methyl(quinazolin-4-yl)amino]acetic acid” and other quinazolinone derivatives could involve further exploration of their diverse biological properties. For instance, their potential as analgesic, anti-inflammatory, anticancer, and antimicrobial agents could be investigated further . Additionally, their synthesis methods could be optimized, and their chemical reactions could be studied in more detail .
作用機序
Target of Action
Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit broad-spectrum antimicrobial activities . This suggests that the compound may interact with various targets in microbial cells, potentially including enzymes or receptors crucial for microbial growth and survival.
Mode of Action
Quinazolinone derivatives have been reported to inhibit the growth of gram-positive and gram-negative bacterial strains . This suggests that the compound may interfere with essential biological processes in these organisms, leading to their growth inhibition.
Biochemical Pathways
Given the broad-spectrum antimicrobial activity of quinazolinone derivatives , it is plausible that multiple biochemical pathways could be affected, potentially including those involved in cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Given the reported antimicrobial activity of quinazolinone derivatives , it is likely that the compound exerts its effects by inhibiting the growth of microbial cells.
特性
IUPAC Name |
2-[methyl(quinazolin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRPOERBOGLZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2875258.png)




![2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B2875268.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2875271.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2875273.png)

![ethyl (4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate](/img/structure/B2875277.png)
![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid](/img/structure/B2875278.png)
